molecular formula C18H20N2O4 B2762111 2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide CAS No. 301689-93-0

2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide

Cat. No.: B2762111
CAS No.: 301689-93-0
M. Wt: 328.368
InChI Key: MXDKRQKQSPUSOB-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide is an organic compound that features both phenoxy and nitrophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-tert-butylphenol with 3-nitroaniline in the presence of acetic anhydride. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid may be used.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of quinones.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenoxy group can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylphenol: Shares the tert-butylphenoxy group but lacks the nitrophenyl group.

    3-nitroaniline: Contains the nitrophenyl group but lacks the phenoxy group.

    4-tert-butyl-3-nitrophenylboronic acid: Similar structure but with a boronic acid group instead of the acetamide group.

Uniqueness

2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide is unique due to the combination of both phenoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-18(2,3)13-7-9-16(10-8-13)24-12-17(21)19-14-5-4-6-15(11-14)20(22)23/h4-11H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDKRQKQSPUSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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